4-Heptylbenzoic acid

Catalog No.
S774884
CAS No.
38350-87-7
M.F
C14H20O2
M. Wt
220.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Heptylbenzoic acid

CAS Number

38350-87-7

Product Name

4-Heptylbenzoic acid

IUPAC Name

4-heptylbenzoic acid

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

InChI

InChI=1S/C14H20O2/c1-2-3-4-5-6-7-12-8-10-13(11-9-12)14(15)16/h8-11H,2-7H2,1H3,(H,15,16)

InChI Key

VSUKEWPHURLYTK-UHFFFAOYSA-N

SMILES

CCCCCCCC1=CC=C(C=C1)C(=O)O

Canonical SMILES

CCCCCCCC1=CC=C(C=C1)C(=O)O

Synthesis and Characterization:

4-Heptylbenzoic acid is an organic molecule with the formula C14H20O2. It is synthesized through various methods, including the Friedel-Crafts acylation of toluene with heptanoyl chloride or the Grignard reaction of 4-bromobenzoic acid with heptylmagnesium bromide [, ].

The synthesized 4-Heptylbenzoic acid can be characterized using various techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity [, ].

Liquid Crystal Properties:

4-Heptylbenzoic acid exhibits liquid crystal (LC) behavior, transitioning from a crystalline solid to a liquid crystalline phase at specific temperatures. This property makes it a potential candidate for various applications in the field of liquid crystal technology [].

The specific type of liquid crystal phase formed by 4-Heptylbenzoic acid depends on factors such as temperature and concentration. Studies have shown that it can form various liquid crystal phases, including nematic, smectic, and columnar phases [].

Potential Applications:

The research on the potential applications of 4-Heptylbenzoic acid is ongoing and diverse. Some of the areas being explored include:

  • Liquid crystal displays: Due to its liquid crystal properties, 4-Heptylbenzoic acid can potentially be used in the development of new types of liquid crystal displays (LCDs) [].
  • Organic electronics: 4-Heptylbenzoic acid is being investigated for its potential use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) [].
  • Material science: Research is exploring the use of 4-Heptylbenzoic acid in the development of new materials with specific properties, such as self-assembling structures and functionalized surfaces [].

Safety and Environmental Considerations:

As with any research involving new materials, it is crucial to consider the safety and environmental implications of 4-Heptylbenzoic acid. Research is ongoing to assess its potential environmental impact and potential hazards associated with its synthesis and use [].

4-Heptylbenzoic acid is an aromatic carboxylic acid with the molecular formula C₁₄H₂₀O₂ and a CAS Registry Number of 38350-87-7. It consists of a benzoic acid moiety substituted with a heptyl group at the para position. This compound is characterized by its hydrophobic properties due to the long alkyl chain, which influences its solubility and interaction with other substances. The structure can be represented as follows:

text
C7H15 |C6H4-COOH

4-Heptylbenzoic acid is known for its applications in various fields, particularly in materials science and biochemistry.

Typical of carboxylic acids, including:

  • Esterification: Reacting with alcohols to form esters.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide to yield heptylbenzene.
  • Reduction: Can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Additionally, it can undergo Friedel-Crafts acylation when reacted with acyl chlorides in the presence of a Lewis acid catalyst, forming more complex aromatic compounds .

The biological activity of 4-heptylbenzoic acid has been studied in various contexts. It exhibits antimicrobial properties, which may be attributed to its ability to disrupt microbial membranes due to its hydrophobic nature. Some studies indicate potential anti-inflammatory effects, although further research is necessary to fully elucidate its mechanisms and efficacy in biological systems .

Several synthesis methods for 4-heptylbenzoic acid have been documented:

  • Friedel-Crafts Acylation: This method involves the reaction of toluene with heptanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
  • Grignard Reaction: The compound can also be synthesized via a Grignard reaction involving 4-bromobenzoic acid and heptyl magnesium bromide.
  • Direct Alkylation: Another approach includes the alkylation of benzoic acid derivatives with heptanol under specific conditions .

4-Heptylbenzoic acid finds applications in various fields:

  • Materials Science: Used as an additive in polymers to enhance thermal stability and mechanical properties.
  • Pharmaceuticals: Investigated for potential use in drug formulations due to its biological activity.
  • Chemical Industry: Serves as an intermediate in the synthesis of other organic compounds.

Studies on the interactions of 4-heptylbenzoic acid with different solvents and substrates reveal insights into its partitioning behavior and interfacial properties. Its hydrophobic character allows it to interact favorably with non-polar solvents, which is crucial for applications involving crude oil and rock interactions . These interactions are significant in understanding its behavior in environmental contexts.

Several compounds share structural similarities with 4-heptylbenzoic acid. Below is a comparison highlighting their uniqueness:

Compound NameStructureUnique Features
4-Octylbenzoic AcidC₁₅H₂₂O₂Longer alkyl chain; increased hydrophobicity
3-Heptylbenzoic AcidC₁₄H₂₀O₂Different substitution pattern; potential different biological activity
Nonanoic AcidC₉H₁₈O₂Straight-chain fatty acid; used primarily in surfactants
Dodecanoic AcidC₁₂H₂₄O₂Higher molecular weight; used in food industry

4-Heptylbenzoic acid stands out due to its specific para-substitution pattern on the benzene ring combined with a medium-length alkyl chain, which influences both its physical properties and potential applications compared to these similar compounds.

XLogP3

5.6

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Other CAS

38350-87-7

Wikipedia

Benzoic acid, 4-heptyl-

General Manufacturing Information

Benzoic acid, 4-heptyl-: INACTIVE

Dates

Modify: 2023-08-15

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